molecular formula C14H12ClN3S B1391000 5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1207031-97-7

5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine

Cat. No.: B1391000
CAS No.: 1207031-97-7
M. Wt: 289.8 g/mol
InChI Key: SDVDGDJVMNTTRA-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is a chemical compound with the molecular formula C14H12ClN3S and a molecular weight of 289.79 g/mol. This compound is characterized by its chloro and methyl groups attached to a benzo[d]thiazol-2-amine core, with a pyridin-4-ylmethyl substituent.

Mechanism of Action

Target of Action

The primary targets of the compound “5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine” are currently unknown

Mode of Action

Similar compounds have been found to exhibit anti-inflammatory and analgesic activities . The exact mechanism through which these effects are achieved is still under investigation.

Biochemical Pathways

Based on its reported anti-inflammatory and analgesic activities , it can be hypothesized that it may interact with pathways related to inflammation and pain perception.

Result of Action

It has been reported to exhibit anti-inflammatory and analgesic activities , suggesting that it may modulate cellular processes related to inflammation and pain perception.

Biochemical Analysis

Biochemical Properties

5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. The interaction between this compound and these enzymes is primarily through binding to the active site, leading to inhibition of enzyme activity . Additionally, this compound can bind to proteins involved in DNA replication and repair, affecting their function and potentially leading to changes in cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis . Furthermore, this compound can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, resulting in altered metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, leading to inhibition or activation of their activity. For example, this compound can inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation of target proteins . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound has been associated with changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, such as liver and kidney damage, and disrupt normal cellular function . Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on biochemical and cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolite accumulation . Additionally, this compound can affect the activity of enzymes involved in lipid metabolism, resulting in altered lipid profiles and metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters, such as ATP-binding cassette transporters, and can bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, with higher concentrations observed in specific organelles, such as the nucleus and mitochondria .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can be localized to the nucleus, where it interacts with transcription factors and other nuclear proteins to regulate gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine typically involves multiple steps, starting with the reaction of 4-chloroaniline with thiosemicarbazide to form 4-chlorobenzothiazole

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reaction times to optimize the production of the desired compound.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of chlorinated and oxidized derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Introduction of various substituents leading to derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, 5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is utilized to study protein interactions and enzyme inhibition. Its structural features make it a valuable tool in probing biological systems.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • 4-Methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine: Similar structure but lacks the chloro group.

  • 5-Chloro-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine: Similar structure but lacks the methyl group.

  • N-(Pyridin-4-ylmethyl)benzo[d]thiazol-2-amine: Lacks both the chloro and methyl groups.

Uniqueness: 5-Chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is unique due to the presence of both chloro and methyl groups, which significantly influence its chemical reactivity and biological activity. This combination of substituents provides a balance of hydrophobic and electronic properties, making it distinct from its analogs.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

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Properties

IUPAC Name

5-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3S/c1-9-11(15)2-3-12-13(9)18-14(19-12)17-8-10-4-6-16-7-5-10/h2-7H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVDGDJVMNTTRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NCC3=CC=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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